molecular formula C20H24N4O6S B2439631 ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate CAS No. 303970-68-5

ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

Cat. No.: B2439631
CAS No.: 303970-68-5
M. Wt: 448.49
InChI Key: YQOVMOJFAVHUKL-UHFFFAOYSA-N
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Description

ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, and a phenoxypropyl group, which is often found in bioactive molecules.

Scientific Research Applications

ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s purine base makes it relevant for research in nucleic acid chemistry and enzymology.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, it could be studied further for potential use as a drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate typically involves multiple steps, starting with the preparation of the purine base and the phenoxypropyl group. The purine base can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications. The phenoxypropyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the purine base or the phenoxypropyl group.

    Substitution: The phenoxy group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenoxypropyl acrylate: This compound shares the phenoxypropyl group but lacks the purine base.

    3-{[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid: Similar structure with slight variations in functional groups.

Uniqueness

ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is unique due to its combination of a purine base and a phenoxypropyl group, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-4-29-18(27)12(2)31-20-21-16-15(17(26)22-19(28)23(16)3)24(20)10-13(25)11-30-14-8-6-5-7-9-14/h5-9,12-13,25H,4,10-11H2,1-3H3,(H,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOVMOJFAVHUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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